molecular formula C20H27ClO5 B3340333 2-(chloromethyl)oxirane;ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 42617-82-3

2-(chloromethyl)oxirane;ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

Cat. No.: B3340333
CAS No.: 42617-82-3
M. Wt: 382.9 g/mol
InChI Key: LGKRBDLVPXGZRO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(chloromethyl)oxirane;ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2.C3H5ClO.C2H6O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;4-1-3-2-5-3;3-1-2-4/h3-10,16-17H,1-2H3;3H,1-2H2;3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKRBDLVPXGZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl.C(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

42617-82-3
Details Compound: Phenol, 4,4′-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane and α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl)
Record name Phenol, 4,4′-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane and α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42617-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42617-82-3
Record name Phenol, 4,4'-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane and .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4,4'-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane and a-hydro-w-hydroxypoly(oxy-1,2-ethanediyl)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Comparison with Similar Compounds

2-(Chloromethyl)oxirane (Epichlorohydrin)

  • IUPAC Name : 2-(Chloromethyl)oxirane
  • CAS No.: 106-89-8
  • Synonyms: Epichlorohydrin, 1-Chloro-2,3-epoxypropane .
  • Applications: Key precursor in epoxy resin synthesis, used in coatings, adhesives, and plastics. Reacts with bisphenols (e.g., BPA) to form polymers like BADGE (Bisphenol A diglycidyl ether) .

Ethane-1,2-diol (Ethylene Glycol)

  • IUPAC Name : Ethane-1,2-diol
  • CAS No.: 107-21-1
  • Applications: Antifreeze agent, solvent, and monomer in polyester production. Often co-reacted with epichlorohydrin in polymer synthesis .

4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol (Bisphenol A, BPA)

  • IUPAC Name: 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol
  • CAS No.: 80-05-7
  • Applications: Monomer for polycarbonate plastics, epoxy resins, and thermal paper.

Comparison with Structurally Similar Compounds

2-(Chloromethyl)oxirane vs. Other Epoxy Precursors

Property 2-(Chloromethyl)oxirane (Epichlorohydrin) BADGE·2HCl BADGE·H2O·HCl
Structure Chlorinated oxirane ring BPA + 2 epichlorohydrin + 2 HCl BPA + epichlorohydrin + HCl + H2O
Reactivity High (epoxide ring opening) Moderate (stable in acidic conditions) Hydrolyzes to BADGE·H2O
Applications Epoxy resins, pharmaceuticals Food can coatings Intermediate in resin synthesis
Toxicity Suspected carcinogen Lower bioaccumulation potential Limited toxicity data


Key Findings : Epichlorohydrin’s high reactivity makes it versatile but hazardous, whereas its derivatives (e.g., BADGE·2HCl) exhibit reduced toxicity due to structural stabilization .

Ethane-1,2-diol vs. Other Glycols

Property Ethane-1,2-diol (Ethylene Glycol) Propane-1,2-diol (Propylene Glycol) Butane-1,4-diol
Boiling Point (°C) 197 188 230
log Kow -1.36 -0.92 0.48
Toxicity Highly toxic (metabolizes to oxalic acid) Low toxicity (GRAS for food use) Moderate (irritant)
Applications Antifreeze, PET plastics Food additives, cosmetics Spandex, plastics

Key Findings : Ethylene glycol’s lower boiling point and higher toxicity distinguish it from safer alternatives like propylene glycol .

BPA vs. Other Bisphenols

Compound BPA (CAS 80-05-7) BPF (CAS 620-92-8) BPS (CAS 80-09-1) BPAF (CAS 1478-61-1)
Structure Two phenol groups + propane bridge Two phenol groups + methane bridge Two phenol groups + sulfone bridge Two phenol groups + CF3 groups
log Kow 3.32 2.02 1.65 4.74
pKa 9.60 8.20 8.20 9.86
Applications Polycarbonates, epoxy resins Thermal paper, coatings BPA replacement in plastics High-heat-resistant polymers
Health Concerns Endocrine disruption Moderate estrogenicity Lower bioaccumulation Persistent environmental toxin

Analytical Detection

  • HPLC and IR Spectroscopy: Epichlorohydrin and BPA derivatives (e.g., BADGE) are detectable via HPLC with fluorescence, with IR peaks at 1610 cm⁻¹ (aromatic C=C) and 810 cm⁻¹ (phenolic groups) .
  • Solid-Phase Extraction (SPE): Bisphenols like BPA and BPB are efficiently extracted using methanol-based SPE, achieving ≥98% purity in analytical standards .

Polymer Chemistry

  • Epoxy-Acrylate Blends : Epichlorohydrin-BPA copolymers modified with acrylates show enhanced IR spectral compatibility with PLA, suggesting utility in 3D-printing resins .

Biological Activity

2-(Chloromethyl)oxirane;ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is a complex organic compound with the molecular formula C26H29ClO8C_{26}H_{29}ClO_8 and a molecular weight of approximately 505.0 g/mol. This compound consists of three distinct chemical entities, each contributing unique properties that enhance its biological activity and potential applications in various fields, including pharmaceuticals and industrial chemistry.

Chemical Structure

The structural components of this compound include:

  • Chloromethyl oxirane : An epoxide that provides reactive sites for further chemical modifications.
  • Ethane-1,2-diol : A diol that contributes to the hydrophilicity and reactivity of the compound.
  • 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol : A phenolic component that can exhibit antioxidant properties.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions, including:

  • Epoxidation : Chloromethyl oxirane is synthesized through the epoxidation of allyl chloride using peracids or hydrogen peroxide.
  • Condensation Reactions : Ethane-1,2-diol is produced via the reaction of ethylene oxide with water, while 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is manufactured through acid-catalyzed condensation of phenol and acetone.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The phenolic component may scavenge free radicals, reducing oxidative stress in biological systems.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Cell Proliferation Modulation : It has been observed to influence cell proliferation in various cell lines, suggesting potential applications in cancer therapy.

Study 1: Antioxidant Properties

In a study examining the antioxidant capacity of phenolic compounds, it was found that derivatives similar to 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol exhibited significant free radical scavenging activity. The study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to quantify antioxidant activity, revealing a correlation between phenolic content and antioxidant efficacy.

CompoundIC50 Value (µM)
4-Hydroxyphenyl Derivative25
Control (Ascorbic Acid)15

Study 2: Cytotoxic Effects

Research conducted on various cancer cell lines demonstrated that the compound could induce cytotoxicity. The MTT assay indicated that concentrations above 50 µM resulted in significant cell death in breast cancer cells (MCF-7).

Concentration (µM)% Cell Viability
0100
2585
5060
10030

Toxicity and Safety Profile

The safety profile of this compound has been evaluated through various toxicity studies. Preliminary assessments indicate low acute toxicity levels; however, long-term exposure effects remain under investigation.

Toxicity Data Summary

EndpointResult
Acute Oral ToxicityLD50 > 2000 mg/kg
Skin IrritationMild irritation
Eye IrritationModerate irritation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(chloromethyl)oxirane;ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Reactant of Route 2
2-(chloromethyl)oxirane;ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.